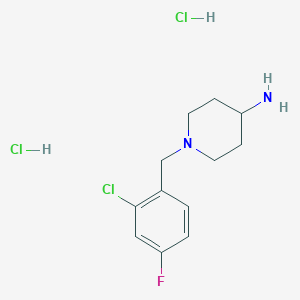

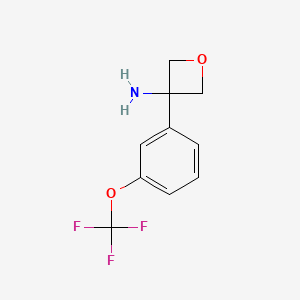

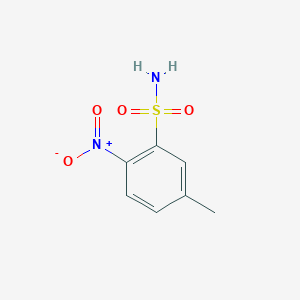

![molecular formula C14H15F3N4O3S2 B2798828 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 2097882-85-2](/img/structure/B2798828.png)

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide” are not available in the retrieved papers, general synthesis methods for 1,3,4-thiadiazole derivatives involve using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .科学的研究の応用

Overview of Sulfonamides in Medicinal Chemistry

Sulfonamides, encompassing a wide variety of derivatives including N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide, have been a focal point in drug development due to their diverse pharmacological activities. These compounds have historically been utilized in the treatment of bacterial infections, showcasing significant antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The sulfonamide group's inclusion in drug molecules has led to the development of a broad spectrum of therapeutics, ranging from diuretics and carbonic anhydrase inhibitors to antiepileptics and COX2 inhibitors, with recent drugs such as apricoxib and pazopanib also featuring this group (El-Qaliei et al., 2020).

Sulfonamide CAIs and Antitumor Activity

Sulfonamide carbonic anhydrase inhibitors (CAIs) have been extensively researched for their potential in treating glaucoma and various tumors. The exploration of these compounds has led to the development of drugs targeting tumor-associated isoforms CA IX/XII, with several patents dealing with the antitumor activity of sulfonamides like apricoxib (a COX2 inhibitor) and pazopanib, a tyrosine kinase inhibitor. The structural motif of sulfonamides continues to be integral in designing selective drugs for antiglaucoma and antitumor applications, highlighting the need for novel compounds in this category (Carta et al., 2012).

Exploration of Sulfonamide Derivatives

The chemical versatility of sulfonamides has enabled the synthesis of various derivatives with potent biological activities. Studies have demonstrated the efficacy of sulfonamide derivatives in microbial inhibition, showcasing their role in developing antimicrobial, antiviral, and anticancer agents. The structural diversity of these compounds, facilitated by their sulfonamide moiety, supports their widespread application in medicinal chemistry, underscoring the ongoing interest in sulfonamide-based research for therapeutic innovations (Gulcin & Taslimi, 2018).

作用機序

Bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

特性

IUPAC Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O3S2/c15-14(16,17)24-11-1-3-12(4-2-11)26(22,23)20-10-5-7-21(8-6-10)13-9-18-25-19-13/h1-4,9-10,20H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTGYMZJTRLBCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

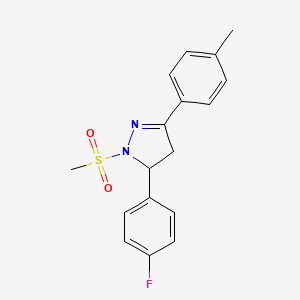

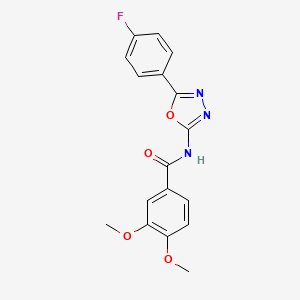

![N-(4-ethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2798746.png)

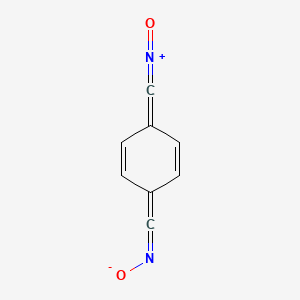

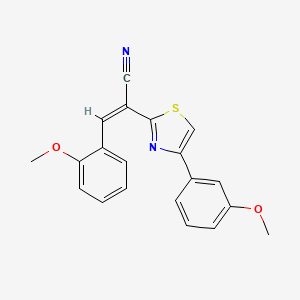

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2798752.png)

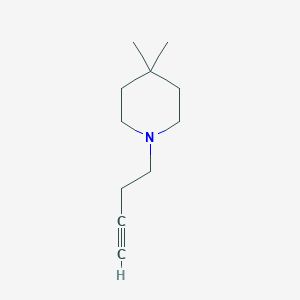

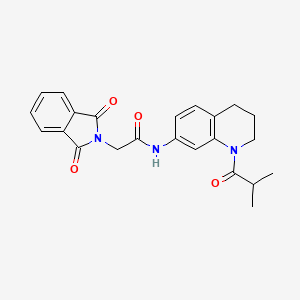

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2798762.png)